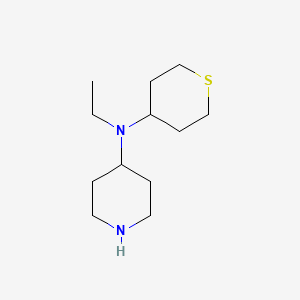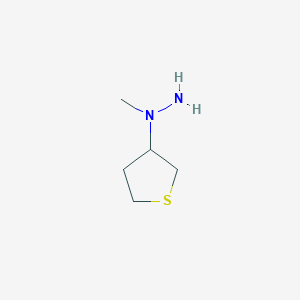
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to PEHM often involves the use of pyrrolidine and piperidine rings . These rings are common in the pharmaceutical industry and are used to create a variety of biologically active compounds . The synthesis strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of PEHM is unique and includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is often used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like PEHM often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of new pyridine derivatives, including compounds structurally related to "(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone" and their antimicrobial activity. These compounds show variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in medicinal chemistry and drug design for targeting microbial infections (Patel, Agravat, & Shaikh, 2011).
Structural Characterization and Crystallography
Crystal structure analysis has been used to elucidate the molecular and crystal structure of compounds closely related to "(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone". Such studies provide insights into the stereochemistry and molecular interactions, aiding in the understanding of the compounds' physical and chemical properties (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Neuroprotective Activity Evaluation
Aryloxyethylamine derivatives, including structures related to the chemical , have been designed, synthesized, and evaluated for their biological activity, showing potential neuroprotective effects against glutamate-induced cell death. These findings suggest a role in developing anti-ischemic stroke agents and contribute to the broader field of neuropharmacology (Zhong, Gao, Xu, Qi, & Wu, 2020).
Optimization of Antitubercular Activities
In the context of antitubercular drug development, compounds structurally similar to "(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone" have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This research contributes to the ongoing efforts to find effective treatments for tuberculosis, demonstrating the potential of such compounds in therapeutic applications (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Propriétés
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-5-3-4-6-13-9/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZZVGJJPAMZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



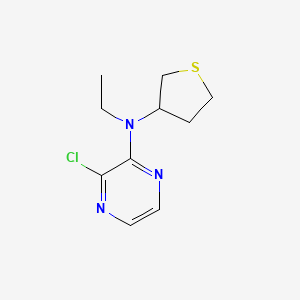
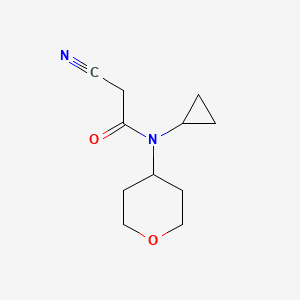


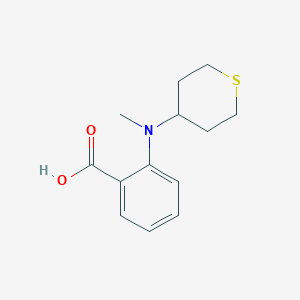
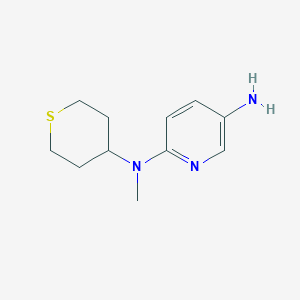

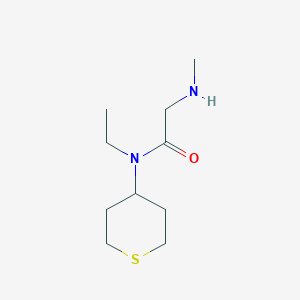
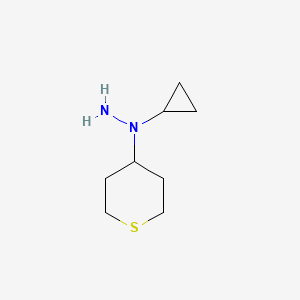
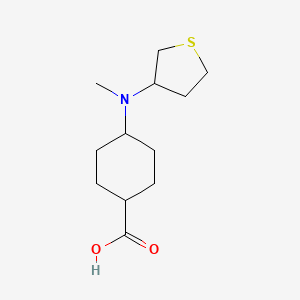
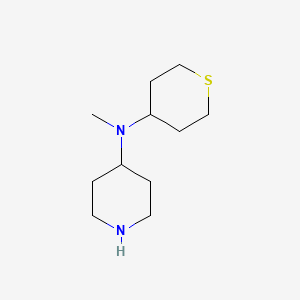
![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)
